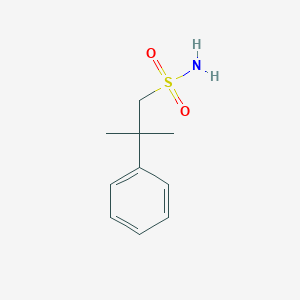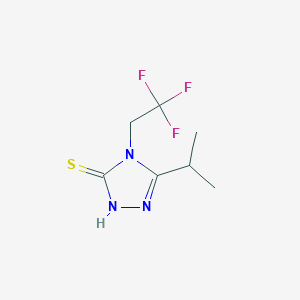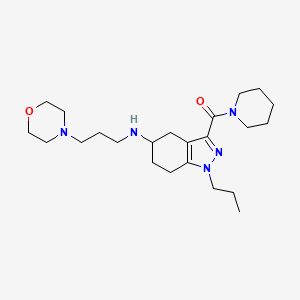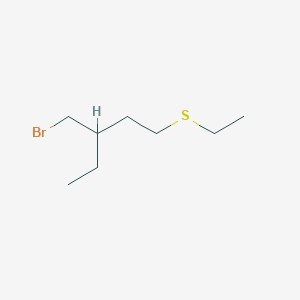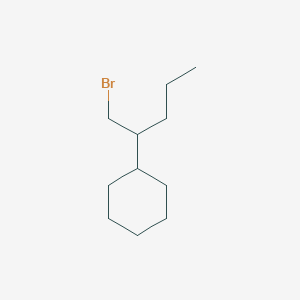
(1-Bromopentan-2-YL)cyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Bromopentan-2-YL)cyclohexane is an organic compound that belongs to the class of cycloalkanes It consists of a cyclohexane ring substituted with a bromopentan-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromopentan-2-YL)cyclohexane typically involves the bromination of pentan-2-ylcyclohexane. One common method is the free radical bromination using bromine (Br2) in the presence of a radical initiator such as light or heat. The reaction proceeds as follows: [ \text{C11H22} + \text{Br2} \rightarrow \text{C11H21Br} + \text{HBr} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where bromination is carried out under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters can enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
(1-Bromopentan-2-YL)cyclohexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: It can be oxidized to form corresponding alcohols or ketones and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products Formed
Substitution: Formation of pentan-2-ylcyclohexanol, pentan-2-ylcyclohexanenitrile, etc.
Elimination: Formation of cyclohexene derivatives.
Oxidation: Formation of cyclohexanone or cyclohexanol derivatives.
Reduction: Formation of pentan-2-ylcyclohexane.
Wissenschaftliche Forschungsanwendungen
(1-Bromopentan-2-YL)cyclohexane has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Investigated for its role in the development of pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (1-Bromopentan-2-YL)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations, carbanions, or free radicals. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexane: A simple cycloalkane with no substituents.
Cyclopentane: A smaller ring structure with similar chemical properties.
1-Bromocyclohexane: A brominated cyclohexane without the pentan-2-yl group.
Eigenschaften
Molekularformel |
C11H21Br |
|---|---|
Molekulargewicht |
233.19 g/mol |
IUPAC-Name |
1-bromopentan-2-ylcyclohexane |
InChI |
InChI=1S/C11H21Br/c1-2-6-11(9-12)10-7-4-3-5-8-10/h10-11H,2-9H2,1H3 |
InChI-Schlüssel |
USZZOSSRIVWGOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CBr)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(Chloromethyl)butyl]oxolane](/img/structure/B13199394.png)
![7-(Propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-sulfonyl chloride](/img/structure/B13199405.png)

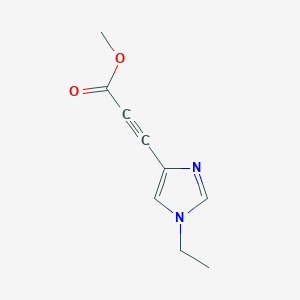
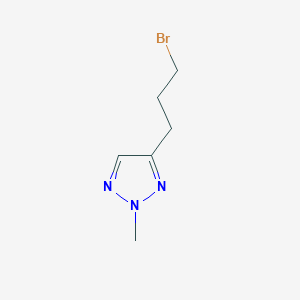
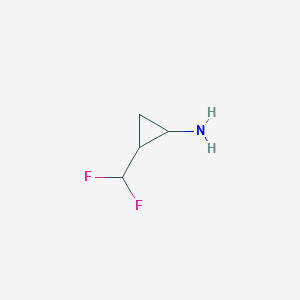
![{6,6-Dimethyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13199432.png)

![Methyl 5,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13199443.png)

